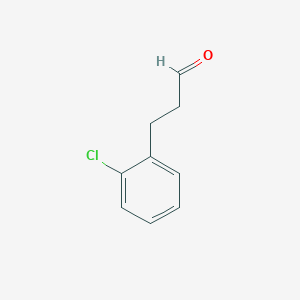

3-(2-Chlorophenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCADRZXDZQALMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618926 | |

| Record name | 3-(2-Chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157433-36-8 | |

| Record name | 3-(2-Chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Chlorophenyl)propanal chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Chlorophenyl)propanal

Authored by a Senior Application Scientist

Introduction: this compound is an aromatic aldehyde that serves as a valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural features—a reactive aldehyde group tethered to a chlorinated benzene ring—confer a distinct reactivity profile, making it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical characteristics is paramount for its application in experimental settings. These properties dictate the conditions required for storage, handling, and reaction setup.

| Property | Value | Source |

| CAS Number | 157433-36-8 | [1][2][3] |

| Molecular Formula | C₉H₉ClO | [1][3][4] |

| Molecular Weight | 168.62 g/mol | [1][3][4] |

| Boiling Point | 238.6±15.0 °C (Predicted) | [1] |

| Density | 1.139±0.06 g/cm³ (Predicted) | [1] |

| Appearance | Likely a liquid at room temperature | [5] |

| Storage | Sealed in a dry place at room temperature | [3] |

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint.[6]

Workflow for Structural Verification

The logical flow for confirming the structure of a synthesized or procured batch of this compound involves a multi-technique approach to unambiguously verify its molecular framework.

Caption: Workflow for the structural verification of this compound.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the three different types of protons:

-

An aldehyde proton (CHO) as a triplet in the downfield region (δ 9.5-10.0 ppm).

-

A complex multiplet pattern for the four aromatic protons on the chlorophenyl ring (δ 7.0-7.5 ppm).

-

Two aliphatic proton signals, likely triplets or more complex multiplets, corresponding to the -CH₂-CH₂- chain (δ 2.5-3.5 ppm).[7]

-

-

¹³C NMR Spectroscopy : The carbon spectrum should reveal:

-

A carbonyl carbon signal around δ 200 ppm.

-

Multiple signals in the aromatic region (δ 120-140 ppm), including the carbon bearing the chlorine atom.

-

Two aliphatic carbon signals.

-

-

IR Spectroscopy : The IR spectrum provides crucial information about functional groups.[6] Key absorption bands would include:

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is definitive for a compound containing one chlorine atom. The predicted monoisotopic mass is 168.0342 Da.[9]

Synthesis and Chemical Reactivity

Synthetic Approaches

While specific literature detailing the synthesis of this compound is sparse, its synthesis can be logically inferred from established methodologies for structurally similar compounds. A plausible route could involve the oxidation of the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol. Another approach could be analogous to the synthesis of 3-(2-Fluorophenyl)propionaldehyde, which can involve methods like the reaction of a Grignard reagent (e.g., 2-chlorophenylmagnesium bromide) with acrolein followed by appropriate workup.[10]

Core Reactivity

The reactivity of this compound is dominated by its two primary functional components: the aldehyde group and the chloro-substituted aromatic ring.

Caption: Key reaction pathways for this compound.

-

Reactions of the Aldehyde Group : The electrophilic carbon of the aldehyde is a prime target for nucleophiles.[11]

-

Reduction : It can be readily reduced to the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).[5][11]

-

Oxidation : Strong oxidizing agents can convert the aldehyde to 3-(2-chlorophenyl)propanoic acid.[5]

-

Nucleophilic Addition : It undergoes condensation reactions with amines to form imines or with alcohols to form acetals, which are common steps in building more complex molecules.[5]

-

-

Reactions of the Chlorophenyl Ring : The aromatic ring can undergo electrophilic aromatic substitution. The chloro group is an ortho-, para-director, while the propanal side chain is a deactivating meta-director. The ultimate position of substitution will depend on the reaction conditions and the nature of the electrophile.[11]

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as an intermediate in multi-step syntheses. Its derivatives have shown potential biological activities, highlighting its importance as a starting material.

-

Building Block for Heterocycles : The aldehyde functionality is key for constructing heterocyclic rings, a common scaffold in many pharmaceutical agents.

-

Precursor for Bioactive Molecules : Derivatives of related chlorophenyl structures have been investigated for various therapeutic applications. For example, novel derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated as potential anticonvulsant and analgesic agents.[12] These studies underscore the value of the chlorophenyl moiety in designing neurologically active compounds. Similarly, other chlorophenyl-containing compounds have been studied for their potential as non-narcotic analgesics and for their antiproliferative effects on cancer cells.[13][14]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.

Hazard Identification

-

Eye Irritation : Causes serious eye irritation.[15]

-

Skin Irritation/Sensitization : May cause skin irritation and potentially an allergic skin reaction.[15]

-

General Precautions : Avoid breathing vapors and ensure adequate ventilation.[16][17]

Recommended Handling Protocol

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE) :

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Use safety glasses or goggles for eye protection.[15]

-

Wear a lab coat to prevent skin contact.

-

-

Spill Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid letting the product enter drains.[16]

-

First Aid :

-

Storage : Keep the container tightly closed and store it in a cool, dry place away from ignition sources.[16][17]

Conclusion

This compound is a specialized chemical intermediate with a well-defined reactivity profile governed by its aldehyde and chlorophenyl groups. Its utility in the synthesis of complex organic molecules, particularly those with potential pharmacological activity, makes it a compound of interest for researchers in synthetic and medicinal chemistry. A thorough understanding of its properties, spectroscopic fingerprints, and safety protocols is crucial for its effective and safe application in a research and development setting.

References

-

3-(2-Chlorophenyl)-propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

3-(3-Chlorophenyl)propionaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

3-(2-chlorophenyl)-2-propynamide. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

-

This compound (C9H9ClO). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI. Retrieved from [Link]

-

Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing. Retrieved from [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2012). Der Pharma Chemica. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved from [Link]

-

Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. (1997, January). PubMed. Retrieved from [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

-

Infrared spectrum of propanal. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Propanal low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE CAS#: 157433-36-8 [amp.chemicalbook.com]

- 2. 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE | 157433-36-8 [chemicalbook.com]

- 3. This compound - CAS:157433-36-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-(3-Chlorophenyl)propionaldehyde | C9H9ClO | CID 10419579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 3-(4-Chlorophenyl)propanal | 75677-02-0 [smolecule.com]

- 6. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 10. Buy 3-(2-Fluorophenyl)propionaldehyde | 175143-93-8 [smolecule.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physical properties of 3-(2-Chlorophenyl)propanal

An In-depth Technical Guide to the Physical Properties of 3-(2-Chlorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its fundamental physical characteristics. This guide provides a detailed examination of the core , offering both reported and predicted data. Crucially, it moves beyond a simple tabulation of values to provide senior-level insights into the experimental methodologies used for their determination. By explaining the causality behind these protocols, this document serves as a practical reference for laboratory professionals, ensuring accuracy, reproducibility, and a deeper understanding of the material's behavior.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₉H₉ClO, belongs to the family of substituted aromatic aldehydes.[1] Its structure is characterized by a propanal group attached to a benzene ring, which is substituted with a chlorine atom at the ortho (position 2) position. This specific arrangement of functional groups—the reactive aldehyde, the aromatic ring, and the electron-withdrawing chlorine atom—governs its physical properties and chemical reactivity, making it a versatile intermediate in organic synthesis.[2][3] A precise knowledge of its physical constants is paramount for its effective use in research and development, influencing everything from reaction setup and solvent selection to purification and storage.

Molecular Structure:

-

IUPAC Name: this compound[4]

-

SMILES: C1=CC=C(C(=C1)CCC=O)Cl[4]

-

InChI Key: GCADRZXDZQALMW-UHFFFAOYSA-N[4]

Core Physical Properties

The physical properties of a compound are the macroscopic expression of its molecular structure and intermolecular forces. For this compound, these properties are influenced by dipole-dipole interactions from the carbonyl group and the carbon-chlorine bond, as well as van der Waals forces. The following table summarizes the key physical data for this compound. It is important to note that while some values are derived from experimental data on close isomers, others are based on robust predictive models, a common necessity for specialized chemical intermediates.

| Property | Value | Source |

| CAS Number | 157433-36-8 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Boiling Point | 238.6 ± 15.0 °C (Predicted) | [1] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Limited solubility in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | [2] |

| Melting Point | Data not readily available. | |

| Refractive Index | Data not readily available. |

Note: The predicted boiling point and density are consistent with experimentally determined values for its isomers, 3-(4-Chlorophenyl)propanal (Boiling Point: 238.573°C, Density: 1.139 g/cm³) and 3-(3-chlorophenyl)propionaldehyde (Boiling Point: 240°C, Density: 1.145 g/mL).[2][5]

Experimental Determination of Physical Properties: A Methodological Deep Dive

Accurate experimental determination of physical properties is the bedrock of chemical research. The following sections provide detailed, self-validating protocols for measuring the key physical constants of liquid samples like this compound. The emphasis is on the scientific principles that ensure the reliability and accuracy of the results.

Workflow for Physical Property Characterization

The logical flow for characterizing a novel or uncharacterized liquid sample is systematic, beginning with the most fundamental properties and employing calibration at each stage to ensure data integrity.

Caption: Workflow for experimental determination of physical properties.

Boiling Point Determination via the Capillary Method

Expertise & Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] For small, valuable samples, the micro-boiling point or capillary method is superior to distillation as it minimizes material loss.[7] The principle hinges on trapping the vapor of the liquid in an inverted capillary. As the sample is heated, the trapped air and then the substance's vapor expand, escaping as bubbles.[8] The true boiling point is observed upon cooling, precisely when the external pressure overcomes the vapor pressure, causing the liquid to be drawn back into the capillary.[6][8]

Protocol:

-

Preparation: Seal one end of a glass capillary tube by heating it in a flame.

-

Assembly: Attach a small test tube (fusion tube) containing 0.5-1 mL of this compound to a thermometer. Place the sealed capillary tube, open-end down, into the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[7]

-

Observation (Heating): Heat the bath gently. Observe the capillary for the emergence of a rapid and continuous stream of bubbles. This indicates the vapor pressure is exceeding the atmospheric pressure.[8]

-

Observation (Cooling): Turn off the heat and allow the apparatus to cool slowly.

-

Measurement: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the experimental boiling point.[7]

-

Validation: Repeat the measurement to ensure consistency. For authoritative grounding, the atmospheric pressure should be recorded, as boiling point varies with pressure.[7]

Density Measurement

Expertise & Causality: Density (ρ) is an intrinsic property defined as mass (m) per unit volume (V).[9] For high accuracy, a pycnometer or density bottle is used. This specialized glassware has a precisely known volume. By weighing the bottle empty, filled with a reference liquid (like deionized water), and then filled with the sample liquid, the sample's density can be calculated with high precision by direct comparison to the known density of the reference.[10] This ratiometric approach minimizes errors associated with reading a graduated cylinder.

Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer.

-

Mass of Empty Pycnometer: Weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).[10]

-

Calibration with Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior and weigh again (m₂). Record the water temperature.

-

Mass of Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, stopper it, dry the exterior, and weigh it (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at the measured temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ) = (Mass of sample) / V [10]

-

-

Trustworthiness: Performing the measurement in triplicate and averaging the results is crucial for reporting a reliable value.[10]

Caption: Logical diagram for the determination of density.

Refractive Index Measurement

Expertise & Causality: The refractive index (n) is a dimensionless number that describes how fast light propagates through a material. It is a highly characteristic physical property. The Abbe refractometer is a standard instrument for this measurement.[11] It operates on the principle of critical angle. Light is passed through a thin film of the sample liquid between two prisms. The user adjusts the prisms and light source to find the critical angle of total internal reflection, which is directly related to the refractive index. The instrument's scale is calibrated to display the refractive index directly.[12]

Protocol:

-

Calibration: Turn on the refractometer and its light source. Calibrate the instrument using a standard with a known refractive index, such as distilled water (n ≈ 1.333 at 20°C).[11] Adjust the instrument until the scale reads the correct value for the standard.

-

Sample Application: Open the prisms of the refractometer. Place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions (the borderline) is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the built-in scale. Record the temperature, as refractive index is temperature-dependent.

-

Cleaning: Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue immediately after the measurement.

-

Validation: Repeat the measurement at least twice to ensure the readings are stable and reproducible.

Conclusion

A comprehensive understanding of the is essential for its application in research and drug development. This guide has provided a consolidation of available data and, more importantly, detailed the authoritative experimental protocols required to verify these properties in a laboratory setting. By grounding these procedures in their underlying scientific principles, researchers are better equipped to generate reliable, reproducible data, thereby accelerating the pace of discovery and innovation.

References

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

Zhang, S., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12), 125105. Retrieved from [Link]

-

JoVE. (2020). Boiling Points - Concept. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Al-Shikh Khalil, M., & Al-Ahmad, M. (2016). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-62. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Chlorophenyl)-propan-1-ol. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Spectroscopic method for measuring refractive index. Retrieved from [Link]

-

CUNY. (n.d.). Measurement of Density. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Review of Scientific Instruments. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Retrieved from [Link]

-

YouTube. (2024). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde. Retrieved from [Link]

-

Stenutz. (n.d.). 3-(3-chlorophenyl)propionaldehyde. Retrieved from [Link]

-

PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9ClO). Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 3-(2-chlorophenyl)-2-propynamide. Retrieved from [Link]

-

Scribd. (n.d.). CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution. Retrieved from [Link]

-

P. aeruginosa Metabolome Database. (n.d.). Propanal (PAMDB001684). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanal. Retrieved from [Link]

Sources

- 1. 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE CAS#: 157433-36-8 [amp.chemicalbook.com]

- 2. Buy 3-(4-Chlorophenyl)propanal | 75677-02-0 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 5. 3-(3-chlorophenyl)propionaldehyde [stenutz.eu]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. pubs.aip.org [pubs.aip.org]

A Technical Guide to 3-(2-Chlorophenyl)propanal: Nomenclature, Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Chlorophenyl)propanal, a key chemical intermediate. It details the compound's nomenclature, physicochemical properties, established synthesis protocols, and significant applications, particularly within the realm of pharmaceutical research and development. The information is structured to provide both foundational knowledge and actionable insights for laboratory and process development settings.

Chemical Identity and Nomenclature

This compound is an aromatic aldehyde characterized by a propanal group attached to a benzene ring substituted with a chlorine atom at the ortho position.

-

Synonyms : 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE, Benzenepropanal, 2-chloro-, 2-CHLORO-BENZENEPROPANAL[1][3]

-

InChI Key : GCADRZXDZQALMW-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 168.62 g/mol | [1][3] |

| Appearance | Liquid (form) | |

| Boiling Point | 238.6 ± 15.0 °C (Predicted) | [3] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [1] |

| Hazard | Irritant |

Synthesis and Mechanistic Insights

This compound is not typically synthesized for commodity purposes but is a valuable building block prepared for specific multi-step synthetic sequences. A reliable and common laboratory-scale approach involves the controlled oxidation of its corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol.

The choice of an oxidizing agent is critical to the success of this transformation. Strong oxidizing agents would lead to the formation of the corresponding carboxylic acid, an often-undesired byproduct. Therefore, milder reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions employed in a Swern oxidation are preferred. These methods selectively convert the primary alcohol to the aldehyde, preventing over-oxidation and ensuring a high yield of the target compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes a representative method for the synthesis of this compound from 3-(2-chlorophenyl)propan-1-ol. This self-validating system relies on established reactivity and straightforward purification.

-

Reaction Setup : To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

-

Reagent Addition : Add Pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the DCM. Stir the resulting orange-yellow suspension.

-

Substrate Introduction : Dissolve 3-(2-chlorophenyl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension at room temperature. The choice of dropwise addition is to control any potential exotherm.

-

Reaction Monitoring : The reaction mixture will turn into a dark, tarry substance. Allow the reaction to stir at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

-

Workup and Purification :

-

Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Filter the mixture through a pad of silica gel or Celite® to remove the chromium tars. The filter cake should be washed thoroughly with additional diethyl ether.

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified via flash column chromatography on silica gel to yield pure this compound.

-

Applications in Research and Drug Development

The utility of this compound lies in the reactivity of its functional groups: the aldehyde and the ortho-substituted chlorophenyl ring. This combination makes it a versatile intermediate in the synthesis of complex organic molecules.

-

Precursor for Heterocyclic Compounds : The aldehyde functionality is a key electrophilic site for constructing carbon-nitrogen and carbon-carbon bonds. It readily participates in condensation reactions with amines, hydrazines, and other nucleophiles to form a wide array of heterocyclic structures. For instance, derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and investigated for potential anticonvulsant and analgesic activities, highlighting the value of this scaffold in medicinal chemistry.[4]

-

Building Block in Medicinal Chemistry : The 2-chlorophenyl moiety imparts specific steric and electronic properties to the final molecule. The presence of the chlorine atom can influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Analogous compounds, such as 3-(4-chlorophenyl)propanal, are documented as starting materials for synthesizing novel antidepressants and inhibitors of enzymes like Aldo-Keto Reductase (AKR).[5] This underscores the broader importance of chlorophenyl-substituted propanals in drug discovery programs.

-

Intermediate for Further Functionalization : The aldehyde can be easily converted into other functional groups. For example, reduction yields the corresponding alcohol, 3-(2-chlorophenyl)propan-1-ol, while oxidation produces 3-(2-chlorophenyl)propanoic acid.[6][7] It can also undergo Wittig reactions or Henry reactions to extend the carbon chain, providing access to a diverse range of downstream products.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling : Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]

Conclusion

This compound is a specialized chemical intermediate with significant value in synthetic organic chemistry and drug development. Its defined structure, predictable reactivity, and role as a precursor to biologically active molecules make it a crucial component in the toolkit of medicinal and process chemists. Understanding its properties, synthesis, and applications enables researchers to leverage this compound effectively in the creation of novel and complex molecular architectures.

References

-

PubChem - NIH. 2-Chloro-2-phenylpropanal | C9H9ClO | CID 353469. [Link]

-

PubChemLite. 2-(2-chlorophenyl)propanal (C9H9ClO). [Link]

-

PubChem - NIH. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970. [Link]

-

PubChem - NIH. 2-Chloro-3-phenylpropanal | C9H9ClO | CID 11062811. [Link]

-

PubChemLite. This compound (C9H9ClO). [Link]

-

PubChem - NIH. 3-(3-Chlorophenyl)propionaldehyde | C9H9ClO | CID 10419579. [Link]

-

Cenmed Enterprises. 3-(3-Chlorophenyl)propionaldehyde (C007B-087346). [Link]

-

Stenutz. 3-(3-chlorophenyl)propionaldehyde. [Link]

-

PubChem - NIH. 3-Chloro-3-phenyl-2-propenal | C9H7ClO | CID 38389. [Link]

-

ChemSynthesis. 2-chloro-2-phenylpropanal. [Link]

-

PubChem - NIH. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO | CID 445. [Link]

-

Chemical Synthesis Database. 3-(2-chlorophenyl)-2-propynamide. [Link]

-

MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]

-

The Good Scents Company. 2-chlorobenzaldehyde, 89-98-5. [Link]

-

The Good Scents Company. propionaldehyde, 123-38-6. [Link]

-

Wikipedia. Propionaldehyde. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

-

PubMed. Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. [Link]

-

Testbook. [Solved] What is the IUPAC name of compound CH3CH2CHO ?. [Link]

Sources

- 1. This compound - CAS:157433-36-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 3. 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE CAS#: 157433-36-8 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE | 157433-36-8 [chemicalbook.com]

The Solubility of 3-(2-Chlorophenyl)propanal in Organic Solvents

An In-Depth Technical Guide:

Abstract

The solubility of an active compound is a critical physicochemical property that governs its behavior in both chemical and biological systems. For researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, a comprehensive understanding of a molecule's solubility is paramount for reaction optimization, purification, formulation, and the design of reliable in vitro assays.[1][2] This technical guide provides an in-depth analysis of the solubility of 3-(2-Chlorophenyl)propanal, a substituted aromatic aldehyde. We will explore the theoretical principles that dictate its solubility, leveraging both fundamental concepts of intermolecular forces and advanced predictive models like Hansen Solubility Parameters (HSP). This guide culminates in a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

This compound is an organic compound featuring a chlorophenyl group linked to a propanal moiety. Its structure presents a unique combination of a moderately polar aldehyde functional group and a larger, non-polar, halogenated aromatic ring. This structural duality makes its interaction with various solvents complex and highly dependent on the solvent's own properties.

In the context of drug development, poor solubility is a primary obstacle, often leading to low bioavailability, underestimated toxicity, and unpredictable performance in screening assays.[2][3] Therefore, characterizing the solubility of a compound like this compound in a range of relevant organic solvents is not merely a data-gathering exercise; it is a foundational step in its scientific journey. This knowledge enables:

-

Rational Solvent Selection: Choosing appropriate solvents for chemical synthesis, extraction, and crystallization.[1]

-

Formulation Development: Designing stable and effective delivery systems.

-

Reliable Bioassays: Ensuring the compound remains in solution at the target concentration during in vitro testing.[2]

This guide serves as a comprehensive resource, blending theoretical prediction with practical, validated methodology.

Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. The key physicochemical properties of this compound are summarized below.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₉ClO | [4][5] |

| Molecular Weight | 168.62 g/mol | [5] |

| Chemical Structure | A 2-chlorophenyl group attached to a propanal chain. | [4] |

| Predicted XlogP | 2.2 | [4] |

| Key Structural Features | 1. Aromatic Ring: Allows for π-π stacking interactions. 2. Ortho-Chloro Substituent: Increases molecular weight and lipophilicity. 3. Aldehyde Group: A polar functional group that can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. |

The predicted XlogP value of 2.2 indicates that the molecule is moderately lipophilic, suggesting it will have limited solubility in water but favorable solubility in many organic solvents.[4] The non-chlorinated analog, benzenepropanal, is known to be insoluble in water but soluble in oils and miscible with ethanol, a trend that is expected to be similar for this chlorinated derivative.[6]

The Theoretical Foundation of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the balance of intermolecular forces. The age-old aphorism "like dissolves like" provides a useful, albeit simplified, starting point.[7][8] A more rigorous understanding requires examining the specific forces at play.

3.1. Intermolecular Forces in Dissolution

The process of dissolution involves breaking solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. The primary forces involved are:

-

Dispersion Forces (van der Waals): Weak, temporary attractions arising from fluctuating electron clouds. Present in all molecules.

-

Dipole-Dipole Forces: Electrostatic attractions between molecules with permanent dipoles. The carbonyl group in this compound makes this a key interaction.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, F). This compound can act as a hydrogen bond acceptor via its aldehyde oxygen.

3.2. An Advanced Model: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, we turn to the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, providing a three-dimensional coordinate for predicting miscibility.[9][10]

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[10] The "distance" (Ra) between two substances in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value signifies a higher likelihood of solubility.[11] This framework is exceptionally powerful for rationally selecting solvents or creating solvent blends to dissolve a specific solute.[11]

Caption: Visualization of Hansen Space showing solute-solvent compatibility.

Predictive Solubility Profile

Based on the molecular structure of this compound and the principles of solubility, we can predict its behavior in a range of common laboratory solvents. The related compound 3-(4-chlorophenyl)propanal is reported to have good solubility in solvents like ethanol, acetone, and dichloromethane, which provides a strong basis for these predictions.[12]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low in Hexane, High in Toluene | The aliphatic nature of hexane interacts poorly with the polar aldehyde and aromatic ring. Toluene, being aromatic, can engage in favorable π-π stacking with the chlorophenyl ring, leading to high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | These solvents have significant dipole moments that can interact favorably with the polar aldehyde group. DCM is also an excellent solvent for chlorinated compounds. |

| Polar Protic | Ethanol, Methanol, Water | Moderate to High in Alcohols, Very Low in Water | The aldehyde can act as a hydrogen bond acceptor with alcohols, promoting solubility. However, the large, non-polar chlorophenyl group dominates, leading to very poor solubility in water, a highly polar, hydrogen-bond-driven network. |

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Theoretical predictions must be validated by empirical data. The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13][14] The following protocol provides a self-validating system for generating accurate results.

5.1. Experimental Workflow

Caption: Workflow for experimental solubility determination.

5.2. Step-by-Step Methodology

Causality: This protocol is designed to ensure that a true equilibrium is reached and that only the dissolved solute is measured, providing an accurate value for thermodynamic solubility.

Part 1: Preparation of UV-Vis Calibration Standards

-

Prepare a Primary Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a Class A 10 mL volumetric flask using a solvent in which it is highly soluble (e.g., Acetone or Dichloromethane). Record the exact mass and calculate the precise concentration.

-

Determine Maximum Absorbance (λmax): Scan the absorbance of a diluted sample of the stock solution from ~200-400 nm to identify the wavelength of maximum absorbance (λmax). The aromatic ring should provide a strong chromophore. All subsequent measurements must be performed at this λmax to ensure maximum sensitivity and adherence to the Beer-Lambert law.[15]

-

Prepare Working Standards: Perform serial dilutions of the primary stock solution with the target organic solvent to create a series of at least five standards with known concentrations. The concentration range should bracket the expected solubility.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration (mg/mL or mol/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.[16]

Part 2: Equilibration via Shake-Flask

-

Sample Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to add enough so that a solid residue is clearly visible after the equilibration period.[13]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[2][3] Longer times (48h) can be used to confirm that equilibrium has been established.

Part 3: Phase Separation and Analysis

-

Cease Agitation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Causality: To avoid disturbing the pellet and collecting undissolved particles, which would falsely inflate the solubility measurement, it is critical to filter this aliquot immediately using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE).[2]

-

Dilution: If necessary, accurately dilute the filtered supernatant with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the final solution at λmax using the UV-Vis spectrophotometer.[17]

Part 4: Calculation and Reporting

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for Dilution: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.

-

Report Results: Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Conclusion

The solubility of this compound is a multifaceted property dictated by its unique molecular structure. Theoretical predictions suggest it is highly soluble in polar aprotic and aromatic solvents, moderately soluble in alcohols, and poorly soluble in water and aliphatic hydrocarbons. While these predictions provide invaluable guidance, they must be substantiated by rigorous experimental data. The shake-flask method, coupled with UV-Vis spectrophotometric analysis, represents the gold-standard protocol for obtaining accurate and reproducible thermodynamic solubility data.[14] By integrating the theoretical understanding and practical methodologies presented in this guide, researchers can confidently characterize the solubility of this compound, enabling its effective use in synthesis, formulation, and drug discovery applications.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Determination of aqueous solubility by heating and equilibr

- A review of methods for solubility determination in biopharmaceutical drug characterization.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty Websites.

- Solubility of organic compounds (video). Khan Academy.

- Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Jurnal UPI.

- Ultraviolet–visible spectroscopy. Wikipedia.

- Buy 3-(4-Chlorophenyl)propanal. Smolecule.

- Hansen solubility parameter. Wikipedia.

- This compound (C9H9ClO). PubChemLite.

- Hansen Solubility Parameters. hansen-solubility.com.

- Introduction to the Hansen Solubility Parameters 5381 2019. YouTube.

- Benzenepropanal. PubChem.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. NIH.

- This compound. Sunway Pharm Ltd.

Sources

- 1. echemi.com [echemi.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 5. This compound - CAS:157433-36-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Khan Academy [khanacademy.org]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 3-(4-Chlorophenyl)propanal | 75677-02-0 [smolecule.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. rootspress.org [rootspress.org]

An In-Depth Technical Guide to the Mass Spectrometry of 3-(2-Chlorophenyl)propanal

Introduction to the Analyte and Mass Spectrometry

3-(2-Chlorophenyl)propanal possesses three key structural features that dictate its behavior in a mass spectrometer: an aromatic ring, a chlorine substituent, and an aldehyde functional group. Understanding how each of these components influences ionization and fragmentation is critical for accurate structural elucidation.

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, we will explore two primary ionization techniques:

-

Electron Ionization (EI): A hard ionization technique that uses high-energy electrons to create a radical cation (molecular ion) that is prone to extensive and predictable fragmentation. EI is ideal for detailed structural analysis.[1]

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions by creating a fine spray of charged droplets.[2] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it excellent for determining molecular weight.[3]

Predicted Analysis by Electron Ionization (EI-MS)

Under standard EI conditions (typically 70 eV), we anticipate the formation of a molecular ion and a rich fragmentation pattern that provides a structural fingerprint of the molecule.

The Molecular Ion (M⁺•)

The nominal molecular weight of this compound is 168.62 g/mol . A crucial diagnostic feature will be the isotopic signature of chlorine. Chlorine exists as two primary isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[4] Therefore, the molecular ion will appear as a pair of peaks:

-

M⁺• peak: m/z 168 (corresponding to the molecule with ³⁵Cl)

-

M+2 peak: m/z 170 (corresponding to the molecule with ³⁷Cl)

The relative intensity of the m/z 168 peak to the m/z 170 peak will be approximately 3:1, a definitive indicator of a single chlorine atom in the ion.[4] The stability of the aromatic ring suggests the molecular ion peak should be clearly visible.[5]

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is driven by the formation of stable carbocations and neutral losses. The most probable pathways are detailed below.

Caption: Logical workflow for interpreting the EI mass spectrum of a chlorinated aromatic aldehyde.

-

Benzylic Cleavage (Major Pathway): The most favorable fragmentation for compounds with a propyl chain attached to a benzene ring is the cleavage of the Cα-Cβ bond relative to the ring. This results in the formation of a highly stable, resonance-stabilized chlorotropylium (or benzyl) cation.

-

[M]⁺• → [C₇H₆Cl]⁺ + •C₂H₃O

-

This will produce a strong signal at m/z 125 (with its corresponding isotope peak at m/z 127). This is often the base peak in the spectrum of such molecules.

-

-

Alpha-Cleavage at the Carbonyl Group: Cleavage of the bond adjacent to the carbonyl group is characteristic of aldehydes.[5][6]

-

Loss of Formyl Radical:

-

[M]⁺• → [C₈H₈Cl]⁺ + •CHO

-

This pathway leads to a fragment at m/z 139 (and m/z 141).

-

-

Formation of Formyl Cation:

-

[M]⁺• → [CHO]⁺ + •C₈H₈Cl

-

This results in a fragment at m/z 29 .

-

-

-

McLafferty Rearrangement: Aldehydes containing a γ-hydrogen can undergo a characteristic rearrangement. In this compound, the benzylic hydrogens are in the γ-position relative to the carbonyl oxygen. This rearrangement involves the transfer of a γ-hydrogen to the oxygen, followed by the elimination of a neutral alkene (ethene).

-

[M]⁺• → [C₇H₆ClO]⁺• + C₂H₄

-

This produces a radical cation at m/z 140 (and m/z 142).

-

-

Loss of HCl: The elimination of a neutral molecule of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.

-

[M]⁺• → [C₉H₈O]⁺• + HCl

-

This would result in a fragment ion at m/z 132 . This is the molecular ion of 3-phenylpropenal (cinnamaldehyde).

-

-

Loss of Chlorine Radical: While less common than benzylic cleavage, direct loss of the chlorine radical can occur, particularly from an ortho position as seen in related structures.[7]

-

[M]⁺• → [C₉H₉O]⁺ + •Cl

-

This would yield a fragment at m/z 133 .

-

Caption: Predicted major fragmentation pathways for this compound under EI.

Summary of Predicted EI Fragments

| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Fragment Name / Origin | Notes |

| 168 / 170 | [C₉H₉ClO]⁺• | Molecular Ion (M⁺•) | Exhibits characteristic ~3:1 chlorine isotope ratio. |

| 140 / 142 | [C₇H₆ClO]⁺• | McLafferty Rearrangement Product | Requires γ-hydrogen; indicative of the propyl chain. |

| 139 / 141 | [C₈H₈Cl]⁺ | Alpha-Cleavage Product | Loss of formyl radical (•CHO). |

| 133 | [C₉H₉O]⁺ | Loss of Chlorine Radical | Loss of •Cl. |

| 132 | [C₉H₈O]⁺• | Loss of Hydrogen Chloride | Loss of neutral HCl. |

| 125 / 127 | [C₇H₆Cl]⁺ | Chlorotropylium/Benzyl Cation | From benzylic cleavage. Likely to be the base peak. |

| 91 | [C₇H₇]⁺ | Tropylium Cation | Loss of Cl from m/z 125/127. |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Loss of HCl from m/z 125/127. |

| 29 | [CHO]⁺ | Formyl Cation | From alpha-cleavage. |

Predicted Analysis by Electrospray Ionization (ESI-MS)

ESI analysis, particularly in the positive ion mode, is expected to yield primarily the intact ionized molecule with minimal fragmentation under standard conditions.

Expected Ions in Positive ESI Mode

The aldehyde oxygen can be readily protonated. Therefore, the primary species observed will be the protonated molecule, which will also display the characteristic chlorine isotope pattern.

-

[M+H]⁺: m/z 169 / 171

-

[M+Na]⁺: m/z 191 / 193 (Sodium adduct, common impurity)

-

[M+K]⁺: m/z 207 / 209 (Potassium adduct, common impurity)

-

[M+NH₄]⁺: m/z 186 / 188 (Ammonium adduct, if ammonium salts are present in the mobile phase)

These predicted adducts are consistent with calculations available on PubChem.[8]

An Important Caveat: In-Source Reactions

A noteworthy phenomenon for aromatic aldehydes analyzed by ESI-MS using methanol as a solvent is the potential for an in-source aldol-type reaction. This can lead to the formation of an unexpected [M+15]⁺ ion, which may be more intense than the [M+H]⁺ peak.[9] This ion corresponds to the covalent adduction of methanol followed by dehydration. Researchers should be aware of this possibility if using methanol-rich mobile phases.

In-Source Collision-Induced Dissociation (CID)

While ESI is a soft technique, fragmentation can be induced by increasing the voltage potential between the capillary exit and the skimmer cone (often called cone voltage or fragmentor voltage). This accelerates the ions, causing them to collide with residual gas molecules and fragment.[3] In this scenario, the most stable fragments predicted in the EI section, such as the m/z 125/127 ion resulting from the loss of propenal, would be expected to appear.

Experimental Protocols

To acquire the data discussed, the following methodologies are recommended.

Protocol for GC-MS (EI) Analysis

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC System:

-

Injector: Split/splitless, set to 250 °C. Use a 1 µL injection volume with a split ratio of 50:1.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

-

-

MS System (EI):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 25 - 350.

-

Protocol for LC-MS (ESI) Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 1-10 µg/mL.

-

LC/Flow Injection System:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Method: Direct infusion via a syringe pump at 10 µL/min is recommended for initial characterization to avoid chromatographic complications.

-

-

MS System (ESI):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20-40 V (for minimal fragmentation). To induce fragmentation, ramp from 20 V to 80 V.

-

Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.

-

Scan Range: m/z 100 - 400.

-

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Under Electron Ionization, a characteristic fragmentation pattern dominated by benzylic cleavage to form the m/z 125/127 ion is predicted, along with other fragments arising from alpha-cleavage and rearrangements. The definitive 3:1 isotopic pattern of the molecular ion (m/z 168/170) and all chlorine-containing fragments is the most critical diagnostic feature. Electrospray Ionization will reliably produce the protonated molecule at m/z 169/171, confirming the compound's molecular weight. By leveraging these principles and predictive models, researchers can confidently identify and characterize this molecule in complex matrices.

References

-

Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. [Link]

-

Stoutamire, D. W., et al. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations . Journal of the American Society for Mass Spectrometry. [Link]

-

Yin, Y., et al. (2013). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry . PubMed. [Link]

-

This compound (C9H9ClO) . PubChem. [Link]

-

Propanal . NIST WebBook. [Link]

-

Borah, C. R., & Barman, J. (2024). Electron ionization time-of-flight mass spectrometry: Historical review and current applications . ResearchGate. [Link]

-

Kruve, A., et al. (2016). Electrospray Ionization Efficiency is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration . PLOS ONE. [Link]

-

Mass spectrum of propanal . Doc Brown's Chemistry. [Link]

-

Mass fragmentation pattern of aldehydes . (2022). YouTube. [Link]

-

Propanal, 3-chloro- . PubChem. [Link]

-

Spectroscopy of Ketones and Aldehydes . (2020). Chemistry LibreTexts. [Link]

-

Fragmentation and Interpretation of Spectra . University of Colorado Boulder. [Link]

-

Tang, K., & Smith, R. D. (2004). Charge Competition and the Linear Dynamic Range of Detection in Electrospray Ionization Mass Spectrometry . Journal of the American Society for Mass Spectrometry. [Link]

-

De Hoffmann, E., & Stroobant, V. (2001). Internal Energy of Ions Produced in Electrospray Sources . ORBi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 9. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-(2-Chlorophenyl)propanal

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for ensuring the integrity of 3-(2-Chlorophenyl)propanal (CAS No. 157433-36-8). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who handle or utilize this aromatic aldehyde in their work.

Introduction: Understanding the Molecule

This compound is an aromatic aldehyde with the molecular formula C₉H₉ClO.[1] Its structure, featuring a propanal group attached to a chlorinated benzene ring, presents a unique set of stability considerations. The aldehyde functional group is inherently reactive and susceptible to oxidation, while the chlorinated aromatic ring influences the molecule's overall electronic properties and potential degradation pathways. A thorough understanding of these characteristics is paramount for maintaining its purity and ensuring the reliability of experimental outcomes.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below. This data serves as a foundational reference for handling and storage protocols.

| Property | Value | Source |

| CAS Number | 157433-36-8 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Boiling Point | 238.6±15.0 °C (Predicted) | [1] |

| Density | 1.139±0.06 g/cm³ (Predicted) | [1] |

| Hazard | Irritant |

Predicted Stability and Primary Degradation Pathways

While specific experimental stability data for this compound is not extensively published, its degradation profile can be predicted based on the known reactivity of aromatic aldehydes. The primary pathway of degradation is anticipated to be oxidation.

Autoxidation to Carboxylic Acid

The most significant degradation pathway for aldehydes, when exposed to air, is autoxidation to the corresponding carboxylic acid.[2] This is a free-radical chain reaction that proceeds via a peroxy acid intermediate. In the case of this compound, the primary degradation product is 3-(2-Chlorophenyl)propanoic acid.

The generalized mechanism for aldehyde autoxidation is as follows:

-

Initiation: Formation of a radical species.

-

Propagation: The aldehyde reacts with a radical to form an acyl radical, which then reacts with oxygen to form a peroxyacyl radical. This peroxyacyl radical can then abstract a hydrogen from another aldehyde molecule to form a peroxy acid and another acyl radical.

-

Termination: Combination of radical species.

The presence of the electron-withdrawing chlorine atom on the aromatic ring can influence the rate of this oxidation process.

Caption: Autoxidation of this compound to its corresponding carboxylic acid.

Other Potential Degradation Pathways

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acid or base catalysts, or upon exposure to light. This can lead to the formation of aldol condensation products or cyclic trimers.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. While specific data is unavailable for this compound, it is a prudent practice to protect it from light.

Recommended Storage and Handling Procedures

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on best practices for aromatic aldehydes and related chemical compounds.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Refrigeration slows down the rate of chemical reactions, including oxidation and polymerization.[3] |

| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, which is the primary driver of autoxidation. |

| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and moisture, and protects from light which can catalyze degradation.[3][4][5] |

| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations and ensures safety.[4][6] |

Incompatible Materials

To prevent accelerated degradation, avoid storing this compound with the following:

-

Strong Oxidizing Agents: These will readily oxidize the aldehyde group.[6]

-

Strong Acids and Bases: Can catalyze polymerization and other side reactions.

-

Heat and Sources of Ignition: Aldehydes can be flammable.[3]

Handling Procedures

-

Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) whenever possible to minimize exposure to air.

-

Use clean, dry spatulas and glassware.

-

After use, ensure the container is tightly sealed before returning to storage.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

Methods for Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. The following analytical techniques are recommended for monitoring its stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of the aldehyde and detecting the presence of its primary degradation product, 3-(2-Chlorophenyl)propanoic acid.

Experimental Protocol: HPLC Purity Assessment

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The purity is determined by the peak area percentage of the main peak corresponding to this compound.

-

The appearance of a new peak, consistent with the retention time of a 3-(2-Chlorophenyl)propanoic acid standard, would indicate degradation.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and degradation products.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Conditions (Example):

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

MS Detector: Electron ionization (EI) mode, scanning from m/z 40-400.

-

-

Data Analysis:

-

The purity is assessed by the relative peak area.

-

The mass spectrum of the main peak should be consistent with the molecular weight of this compound.

-

Degradation products can be identified by their mass spectra and comparison to library data.

-

Caption: A logical workflow for the analytical assessment of this compound stability.

Conclusion

The stability of this compound is intrinsically linked to its aldehyde functionality, making it susceptible to oxidation. By implementing stringent storage and handling procedures, including refrigeration, inert atmosphere, and protection from light, its degradation can be significantly minimized. Regular analytical assessment using techniques such as HPLC and GC-MS is essential to ensure the purity and integrity of this compound for research and development applications. Adherence to the guidelines presented in this document will contribute to the reliability and reproducibility of scientific outcomes.

References

-

Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Available at: [Link]

Sources

Unveiling the Bioactive Potential of Chlorophenyl Aldehydes: A Technical Guide for Researchers

Introduction: The Therapeutic Promise of a Versatile Scaffold

Chlorophenyl aldehydes, a class of aromatic aldehydes distinguished by the presence of a chlorine atom on the phenyl ring, represent a foundational scaffold in medicinal chemistry. Their inherent reactivity, stemming from the electrophilic aldehyde group, coupled with the electronic and lipophilic contributions of the chlorine substituent, imbues these molecules with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the multifaceted bioactivities of chlorophenyl aldehydes, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships that govern their therapeutic efficacy.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

The cytotoxic potential of chlorophenyl aldehydes against various cancer cell lines has been a significant area of investigation. The position of the chlorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—plays a crucial role in determining the potency and selectivity of these compounds.

A. Direct Cytotoxicity and Selectivity

Research has demonstrated that chlorophenyl aldehydes can exhibit direct cytotoxic effects on cancer cells. Notably, 3-chlorobenzaldehyde has shown high cytotoxicity and selectivity against SV-40 transformed rat fibroblasts, while remaining non-toxic to the parent normal cells at higher concentrations. This selectivity is a critical attribute in the development of targeted cancer therapies, as it minimizes off-target effects and reduces potential side effects. While comprehensive IC50 values for all isomers against a wide range of cancer cell lines are still being fully elucidated, derivatives of these aldehydes have shown significant promise. For instance, various substituted benzaldehyde derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, with some compounds exhibiting potent activity[1].

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) |

| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 |

| OVCAR-8 (Ovarian) | 1.15 | |

| HCT-116 (Colon) | 1.09 | |

| HL-60 (Leukemia) | 0.36 | |

| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 |

| OVCAR-8 (Ovarian) | 1.29 | |

| HCT-116 (Colon) | 1.17 | |

| HL-60 (Leukemia) | 0.42 | |

| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 |

| OVCAR-8 (Ovarian) | 1.98 | |

| HCT-116 (Colon) | 1.76 | |

| HL-60 (Leukemia) | 0.89 | |

| Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes[1]. |

B. Mechanistic Insights: Disruption of Key Signaling Pathways

The anticancer activity of chlorophenyl aldehydes and their derivatives is not solely dependent on direct cytotoxicity but also involves the modulation of critical intracellular signaling pathways that are often dysregulated in cancer.

-

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and survival. Chlorophenyl aldehyde derivatives have the potential to interfere with this pathway. By inhibiting key components of the Wnt signaling cascade, these compounds can prevent the accumulation of β-catenin in the nucleus, thereby downregulating the expression of target genes involved in tumorigenesis.

Figure 1: Wnt/β-catenin Signaling Pathway.

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway is implicated in various cancers. Chlorophenyl aldehydes may exert their anticancer effects by inhibiting the phosphorylation of JAKs or STATs, thereby blocking the downstream transcriptional activation of genes involved in tumor progression.

Figure 2: JAK/STAT Signaling Pathway.

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chlorophenyl aldehyde in culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-